

Comparative analysis of 2,5-dihydroxypyridine dioxygenase from different species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydroxypyridine

Cat. No.: B106003

[Get Quote](#)

A Comprehensive Comparative Analysis of **2,5-Dihydroxypyridine** Dioxygenase from Diverse Microbial Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of **2,5-dihydroxypyridine** (2,5-DHP) dioxygenase (EC 1.13.11.9) from various bacterial species. This enzyme is a key player in the degradation of nicotinic acid and nicotine, catalyzing the ring cleavage of **2,5-dihydroxypyridine**.^{[1][2]} Understanding the similarities and differences in the properties of this enzyme across various species is crucial for applications in bioremediation, biocatalysis, and as a potential target for drug development.

Introduction to 2,5-Dihydroxypyridine Dioxygenase

2,5-dihydroxypyridine dioxygenase, also known as NicX, is a non-heme iron-dependent enzyme that catalyzes the oxidation of **2,5-dihydroxypyridine** to N-formylmaleamic acid, a critical step in the catabolism of pyridine derivatives.^{[1][2]} The reaction involves the incorporation of both atoms of molecular oxygen into the substrate.^[1] This enzyme is found in a variety of soil bacteria that utilize nicotine or nicotinic acid as a source of carbon and nitrogen.

Comparative Analysis of Kinetic Parameters

The kinetic properties of 2,5-DHP dioxygenase have been characterized in several bacterial species. A summary of the key kinetic parameters is presented in Table 1. The data reveals significant variations in substrate affinity (Km) and catalytic efficiency (kcat/Km) among the enzymes from different sources, highlighting their adaptation to different metabolic contexts.

Table 1: Comparative Kinetic Parameters of **2,5-Dihydroxypyridine** Dioxygenase from Different Species

Species	Enzyme	Km (mM) for 2,5- DHP	Vmax (U/mg)	kcat (s-1)	Optimal pH	Optimal Temperature (°C)
Pseudomonas putida S16	Hpo	0.138 ± 0.013	20.5 ± 1.0	12.9 ± 0.6	7.5	20
Pseudomonas putida KT2440	NicX	0.074 ± 0.003	2.00 ± 0.04	1.28 ± 0.03	-	-
Sinorhizobium sp. L1 (Isoform A)	-	0.175	-	-	7.5-7.75	-
Sinorhizobium sp. L1 (Isoform B)	-	0.150	-	-	7.25-7.5	-
Ochrobacterium intermedium	OcnE	-	-	-	7.0	25
SCUEC4						

Note: "-" indicates data not available in the cited literature.

Structural Comparison

The three-dimensional structure of 2,5-DHP dioxygenase is crucial for understanding its catalytic mechanism and substrate specificity. The crystal structure of NicX from *Pseudomonas putida* KT2440 has been determined (PDB ID: 7CNT), revealing a homohexameric assembly. [3] For other species where experimental structures are not available, homology models can be generated using computational tools like AlphaFold to provide insights into their structural features.

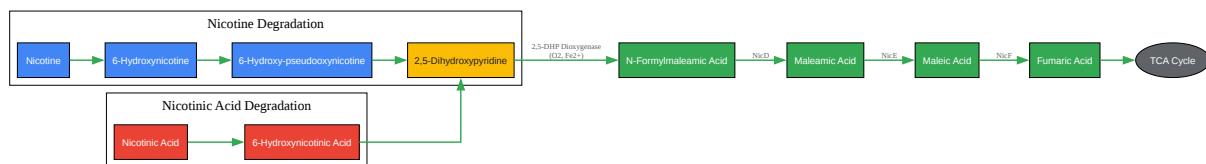
Key Structural Features of NicX from *Pseudomonas putida* KT2440:

- Overall Fold: Belongs to the cupin superfamily.
- Active Site: Contains a mononuclear non-heme iron center coordinated by histidine and glutamate residues.
- Substrate Binding: The substrate, 2,5-DHP, binds in close proximity to the iron center, but not directly coordinated to it.[4]

A comparison of the available experimental structure with predicted structures from other species can reveal conserved and divergent features in the active site and overall architecture, which may explain the observed differences in kinetic parameters and substrate specificity.

Substrate Specificity and Inhibitors

Substrate Specificity


The primary substrate for this class of enzymes is **2,5-dihydroxypyridine**. Studies on the enzyme from *Pseudomonas putida* KT2440 (NicX) have shown it to have a strict substrate specificity for 2,5-DHP. Other related pyridine derivatives are generally not substrates for these enzymes. For instance, the dioxygenase from *Sinorhizobium* sp. L1 does not act on 3-hydroxypyridine.[5]

Inhibitors

As metalloenzymes, 2,5-DHP dioxygenases are sensitive to metal-chelating agents.[5] These compounds can inactivate the enzyme by removing the essential Fe(II) ion from the active site. While specific inhibition constants (Ki or IC50 values) for a broad range of inhibitors are not extensively documented in the literature, it is established that compounds like 1,10-phenanthroline and 8-hydroxyquinoline can inhibit their activity.

Metabolic Pathway

2,5-DHP dioxygenase is a key enzyme in the degradation pathway of nicotinic acid and nicotine in various bacteria. The enzyme catalyzes the extradiol ring cleavage of **2,5-dihydroxypyridine** to produce N-formylmaleamic acid. This intermediate is then further metabolized in subsequent enzymatic steps.

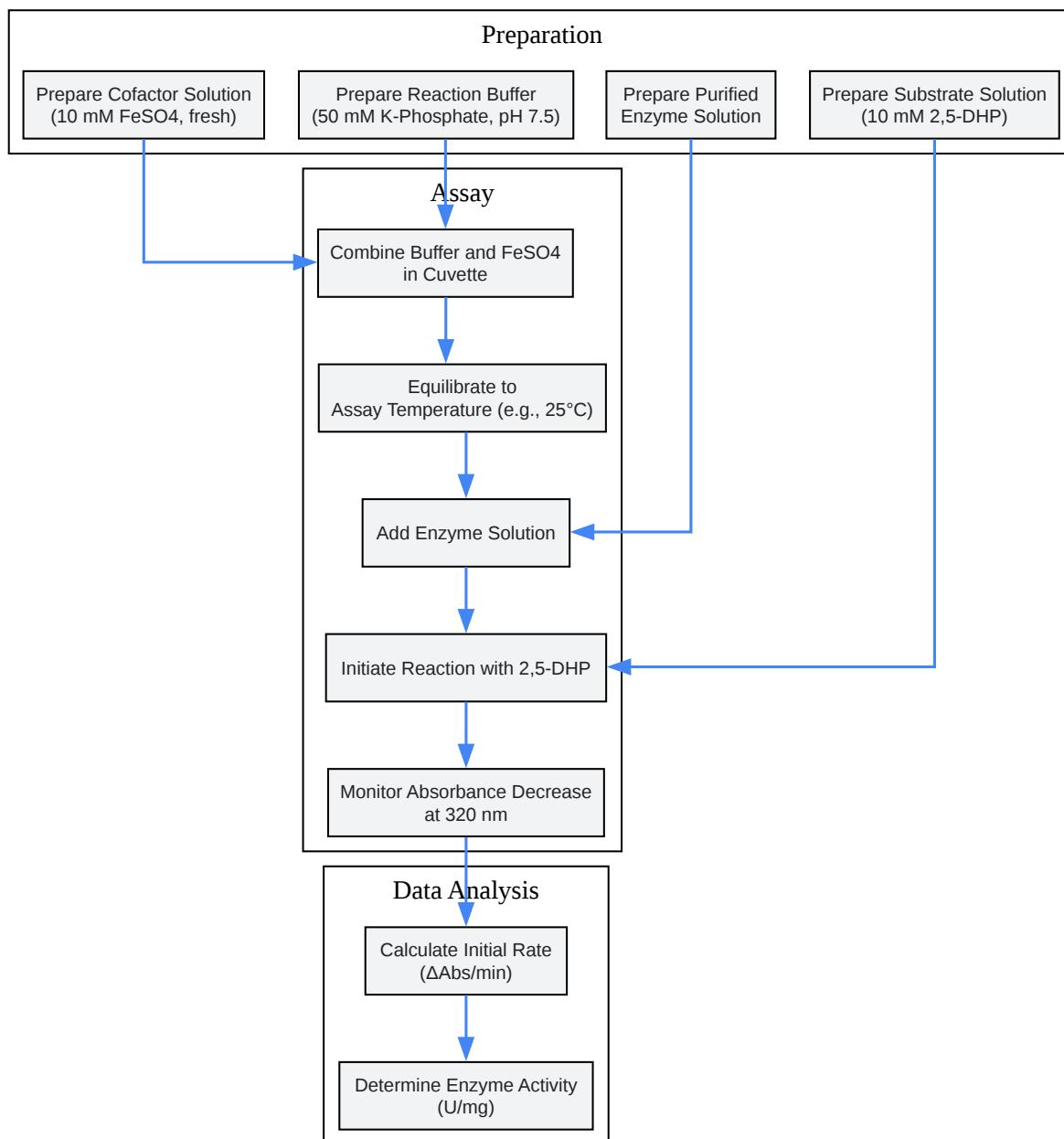
[Click to download full resolution via product page](#)

Caption: Metabolic pathway for the degradation of nicotine and nicotinic acid via **2,5-dihydroxypyridine**.

Experimental Protocols

Enzyme Activity Assay

The activity of **2,5-dihydroxypyridine** dioxygenase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the substrate, **2,5-dihydroxypyridine**, at 320 nm. This method is based on the protocol originally described by Gauthier and Rittenberg (1971).


Materials:

- Potassium phosphate buffer (50 mM, pH 7.5)
- **2,5-dihydroxypyridine** (2,5-DHP) solution (10 mM in water)

- Ferrous sulfate (FeSO₄) solution (10 mM in water, freshly prepared)
- Purified enzyme solution
- Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

- Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 0.1 mM FeSO₄ in a total volume of 1 ml.
- Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding a known amount of the purified enzyme solution.
- Immediately add 2,5-DHP to a final concentration of 0.2 mM.
- Monitor the decrease in absorbance at 320 nm over time.
- Calculate the enzyme activity based on the molar extinction coefficient of 2,5-DHP at 320 nm. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 μ mol of 2,5-DHP per minute under the specified conditions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectrophotometric assay of 2,5-DHP dioxygenase activity.

Conclusion

This comparative analysis highlights both conserved features and notable differences among **2,5-dihydroxypyridine** dioxygenases from various bacterial species. While the fundamental catalytic function and dependence on Fe(II) are conserved, kinetic parameters and potentially substrate specificity can vary. The structural insights from both experimental and predicted models provide a framework for understanding these differences at a molecular level. Further research focusing on a broader range of species and a more detailed investigation of inhibitors and substrate analogues will be valuable for fully harnessing the biotechnological potential of these enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-dihydroxypyridine 5,6-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The metabolism of nicotinic acid. I. Purification and properties of 2,5-dihydroxypyridine oxygenase from *Pseudomonas putida* N-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of 2,5-dihydroxypyridine dioxygenase from different species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106003#comparative-analysis-of-2-5-dihydroxypyridine-dioxygenase-from-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com